LogP Hydrophilicity Shift vs. L-Leucinamide
The target compound (free base) exhibits a measured LogP of -0.598, compared to +2.048 for L-leucinamide hydrochloride, representing a dramatic 2.65 log-unit shift toward hydrophilicity conferred by the N-(2-hydroxyethyl) group . The alanine-derived analog ((2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride) has a LogP of -1.623, making the target compound 1.02 log units more lipophilic than the alanine variant [1]. This intermediate hydrophilicity—balanced between the excessively polar alanine analog and the hydrophobic leucinamide—positions the target compound in a favorable LogP window (between -0.6 and +0.5) for applications requiring both aqueous solubility and sufficient membrane partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.598 (free base, C₈H₁₈N₂O₂, MW 174.24) |
| Comparator Or Baseline | L-Leucinamide HCl: LogP = +2.048 (C₆H₁₅ClN₂O, MW 166.65); (2S)-2-amino-N-(2-hydroxyethyl)propanamide HCl: LogP = -1.623 (C₅H₁₃ClN₂O₂, MW 168.62) |
| Quantified Difference | ΔLogP = -2.65 vs. L-leucinamide HCl (more hydrophilic); ΔLogP = +1.02 vs. alanine analog (more lipophilic) |
| Conditions | Computed/experimental LogP values from vendor technical datasheets (Fluorochem, ChemBase, ChemicalBook); experimental measurement conditions not specified at vendor level. |
Why This Matters
A 2.65 LogP unit difference corresponds to an approximately 450-fold difference in octanol-water partition coefficient, meaning the target compound will exhibit profoundly different solubility, HPLC retention time, and biological compartment partitioning compared to L-leucinamide HCl—critical parameters for assay development, formulation, and fragment library design.
- [1] ChemBase.cn. (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride. LogP (hydrophobicity): -1.623. Purity: 95%. View Source
